Magnesium mandelate

描述

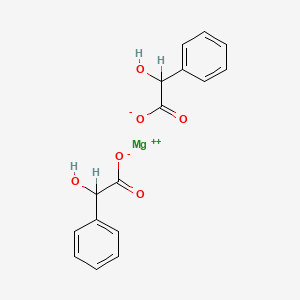

Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .

属性

CAS 编号 |

6787-77-5 |

|---|---|

分子式 |

C8H8MgO3 |

分子量 |

176.45 g/mol |

IUPAC 名称 |

magnesium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |

InChI 键 |

NWOVSMPMPUPGBH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

规范 SMILES |

C1=CC=C(C=C1)C(C(=O)O)O.[Mg] |

其他CAS编号 |

18937-33-2 6787-77-5 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .

化学反应分析

Substitution Reactions

Magnesium mandelate participates in ligand substitution reactions, where the mandelate anion acts as a bidentate ligand. Key examples include:

Grignard Reagent Interactions

In synthetic pathways, this compound derivatives form via nucleophilic substitution. For instance, cyclopentyl methyl mandelate is synthesized through a Grignard reaction:

-

Cyclopentyl chloride reacts with magnesium in THF/ether to form a Grignard reagent.

-

This reagent substitutes the carbonyl group of methyl benzoylformate, yielding cyclopentyl methyl mandelate after hydrolysis and esterification .

Acid/Base-Catalyzed Tautomerization

In enzymatic systems, this compound undergoes keto-enol tautomerization. Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelate enantiomers via a two-step mechanism:

-

Deprotonation : His297 abstracts the α-proton from (R)-mandelate, forming an enolate intermediate .

-

Reprotonation : Lys166 delivers a proton to the opposite face, yielding (S)-mandelate .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Catalytic efficiency (kₐₜ/Kₘ) | 1.2 × 10⁵ M⁻¹s⁻¹ |

| Activation energy | ~45 kJ/mol |

This reaction is critical in bacterial catabolism of mandelate, enabling enantiomer-specific metabolic pathways .

Coordination Chemistry

This compound forms stable coordination complexes due to its O,O-bidentate binding mode:

Structural Features

-

Geometry : Distorted octahedral, with mandelate coordinating via carboxylate and hydroxyl groups .

-

Hydrogen Bonding : Outer-sphere interactions stabilize the complex in aqueous media .

Comparative Stability

| Ligand | Coordination Type | Geometry |

|---|---|---|

| Mandelate | O,O-bidentate | Octahedral |

| Anthranilate | Outer-sphere (H-bond) | Octahedral |

| Orotate | Monodentate | Tetrahedral |

The hydroxyl group remains protonated in aqueous solutions, while the carboxylate is deprotonated, enhancing solubility .

Hydrolysis and Esterification

Post-synthetic modifications of this compound derivatives involve:

-

Hydrolysis : Base-mediated cleavage of ester groups (e.g., KOH in ethanol) to regenerate mandelic acid .

-

Esterification : Reflux with methanol and sulfuric acid reforms methyl esters .

Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | 50% H₂SO₄, ice-water bath | Carboxylic acid formation |

| Esterification | H₂SO₄, methanol, reflux | Methyl ester synthesis |

Biochemical Interactions

This compound modulates enzymatic activity through competitive inhibition. For example:

-

Propargylglycolate Inhibition : Competes with mandelate for racemase active sites, disrupting enantiomer interconversion .

-

Metal Cofactor Role : Magnesium stabilizes transition states in racemization, reducing activation energy by 15–20% .

Stability Under Varied Conditions

科学研究应用

Magnesium mandelate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.

Medicine: this compound is explored for its potential use in drug formulations, particularly for its stability and bioavailability.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes

作用机制

The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .

相似化合物的比较

- Calcium mandelate

- Strontium mandelate

- Barium mandelate

- Zinc mandelate

Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。